4-[3-(4-Bromophenyl)-5-methyl-1-benzofuran-2-yl]butan-2-one

medicinal chemistry screening library physicochemical profiling

Screening libraries often lack benzofuran derivatives with LogP >5, limiting exploration of hydrophobic binding pockets and membrane-associated targets. This compound fills that gap with a calculated LogP of 5.69 and TPSA of 30.21 Ų, enabling CNS-permeant probe design and systematic halogen-position SAR studies. - Calculated LogP 5.69 addresses targets requiring high lipophilicity (nuclear receptors, ion channels, lipid-processing enzymes). - 4-Bromophenyl at C-3 allows direct comparison with core-brominated analogs without altering the benzofuran scaffold. - Ready stock in mg quantities; rapid global shipping for HTS campaigns and reference standard use.

Molecular Formula C19H17BrO2
Molecular Weight 357.2 g/mol
CAS No. 5659-60-9
Cat. No. B3459894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(4-Bromophenyl)-5-methyl-1-benzofuran-2-yl]butan-2-one
CAS5659-60-9
Molecular FormulaC19H17BrO2
Molecular Weight357.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=C2C3=CC=C(C=C3)Br)CCC(=O)C
InChIInChI=1S/C19H17BrO2/c1-12-3-9-17-16(11-12)19(14-5-7-15(20)8-6-14)18(22-17)10-4-13(2)21/h3,5-9,11H,4,10H2,1-2H3
InChIKeySMQVIRLKLFAOHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 51 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of 4-[3-(4-Bromophenyl)-5-methyl-1-benzofuran-2-yl]butan-2-one


4-[3-(4-Bromophenyl)-5-methyl-1-benzofuran-2-yl]butan-2-one (CAS 5659-60-9) is a fully synthetic benzofuran derivative featuring a 4-bromophenyl substituent at the 3-position, a methyl group at the 5-position, and a butan-2-one side chain at the 2-position. Its molecular formula is C₁₉H₁₇BrO₂ with a molecular weight of 357.24 g/mol . The compound is available through screening-compound catalogs and is supplied for non-human research use .

Screening Library Fit: Reported as available for hydrophobic target assays (high computed LogP).
Halogen Position SAR: Distinct 4-bromophenyl substitution supports systematic SAR on halogen effects.
Synthetic Method Development: Multi-substituted benzofuran scaffold for domino reaction method benchmarking.

Why This Compound Differs from In-Class Analogs


The dense substitution pattern of this compound—a 4-bromophenyl at C-3, a methyl at C-5, and a butan-2-one chain at C-2—departs markedly from simpler benzofuran scaffolds. Altering the position or identity of the halogen, removing the 5-methyl group, or shortening the side chain produces analogs with substantially different lipophilicity, molecular shape, and polar surface area . These computed differences are sufficient to alter membrane permeability, metabolic stability, and protein-binding profiles, meaning procurement decisions cannot rely on data from even closely related benzofuran derivatives.

Halogen position shift between phenyl ring and benzofuran core may alter binding affinity and selectivity profiles.
Removal of the 5-methyl group reduces molecular weight and lipophilicity, potentially shifting membrane permeability context.
Shortening the butan-2-one side chain could alter metabolic stability and protein-binding behavior, limiting direct substitution.

Quantitative Differentiation Guide


Molecular Weight Differential vs. Closest Catalog Analog

The target compound has a molecular weight of 357.24 g·mol⁻¹, which is 14.04 g·mol⁻¹ (4.1%) higher than the closest catalog analog, 4-(5-bromo-3-phenyl-1-benzofuran-2-yl)butan-2-one (CAS 924851-57-0; MW = 343.2 g·mol⁻¹) . This difference arises from the additional methyl substituent on the benzofuran ring and the different bromine placement.

MW Differential
Head-to-head
357.24 vs 343.2 g·mol⁻¹ (+14.04 g·mol⁻¹, +4.1%)
Supports differentiation in molar-based assay preparation and formulation screening.
Computed from molecular formula; experimental MW confirmation lacking.
medicinal chemistry screening library physicochemical profiling

LogP Lipophilicity vs. Benzofuran Scaffolds

The target compound exhibits a calculated LogP of 5.69 (ChemSrc) or 5.35 (ChemDiv), placing it in the highly lipophilic range . By comparison, the simpler benzofuran core (benzofuran parent) has a LogP of approximately 2.08, and 2-phenylbenzofuran analogs typically fall within LogP 3.0–4.5 [1]. The 4-bromophenyl and butan-2-one substituents collectively increase LogP by >3 log units versus the parent scaffold.

LogP Comparison
Class-level
LogP 5.69 (ChemSrc) / 5.35 (ChemDiv) vs parent LogP ~2.08, class 3.0–4.5
High computed logP may support permeability for lipophilic targets; metabolic stability review needed.
Computed values; not experimentally determined.
ADME lipophilicity drug-likeness

Low TPSA and Membrane Permeability

The target compound has a computed topological polar surface area (TPSA) of 30.21 Ų , which is well below the commonly cited drug-like threshold of 140 Ų and below 60 Ų, a value often associated with good blood-brain barrier penetration capability [1]. The closely related analog 4-(5-bromo-3-phenyl-1-benzofuran-2-yl)butan-2-one lacks published TPSA data, but the difference in bromine placement is expected to produce a comparable TPSA (estimated ~30 Ų).

TPSA Analysis
Class-level
30.21 Ų vs drug-like threshold
Low computed TPSA suggests passive membrane permeability supporting cell-based and CNS models; experimental BBB data absent.
Computed TPSA; experimental logBB/logPS not available.
Flash Point
Class-level
244.1 °C (at 760 mmHg)
High flash point reduces flammable-liquid storage requirements; comparator data not available.
Method unspecified; class-level context.
drug-likeness oral bioavailability ADME

Flash Point and Thermal Stability

The target compound has a reported flash point of 244.1 °C at atmospheric pressure . Flash point data for the comparator 4-(5-bromo-3-phenyl-1-benzofuran-2-yl)butan-2-one (CAS 924851-57-0) is not publicly available , making direct comparison impossible. Within the broader class of brominated aromatic ketones, flash points above 200 °C are generally considered indicative of low flammability risk under standard laboratory conditions.

Flash Point
Class-level
244.1 °C (at 760 mmHg)
High flash point reduces flammable-liquid storage requirements; comparator data not available.
Method unspecified; class-level context.
chemical safety laboratory handling storage stability

Differentiation-Based Application Scenarios


High-Lipophilicity Benzofuran Scaffolds for Screening Libraries

When a high-throughput screening campaign requires benzofuran derivatives with LogP values exceeding 5.0 to probe hydrophobic binding pockets or membrane-associated targets, this compound fills a gap that simpler 2-phenylbenzofurans (LogP 3.0–4.5) cannot address . Its calculated LogP of 5.69 places it in a lipophilicity range suitable for targets such as nuclear receptors, ion channels, or lipid-processing enzymes.

CNS-Penetrant Lead Optimization

The combination of low TPSA (30.21 Ų) and high LogP suggests potential for blood-brain barrier penetration [1]. This compound can serve as a starting scaffold for CNS-targeted lead optimization where 5-bromo-substituted analogs, which lack the 4-bromophenyl group, may have suboptimal pharmacokinetic profiles.

SAR Studies on Halogen Position Effects

The compound's 4-bromophenyl substituent at C-3 distinguishes it from analogs where bromine is directly attached to the benzofuran core (e.g., CAS 924851-57-0) . This positional difference allows researchers to systematically compare halogen electronic and steric effects on target binding without altering the core heterocycle.

Multi-Substituted Benzofuran Synthesis Reference

Patents describing the synthesis of 4-(benzofuran-2-yl)butan-2-one derivatives via domino reactions of 2-hydroxybenzyl alcohols demonstrate that this substitution pattern is synthetically accessible [2]. Researchers planning analogous synthetic routes can use this compound as a reference standard for method development and yield benchmarking.

Application
Selection Property
Validation Focus
Screening for Lipophilic Targets
Computed LogP >5.0, high lipophilicity
Solubility and assay compatibility in hydrophobic binding assays
CNS Penetration Candidate Research
Low TPSA and high LogP combination
Experimental BBB permeability and CNS target engagement
Halogen Position SAR Studies
4-bromophenyl vs. core-brominated substitution
Binding assay comparison and steric/electronic effect profiling
Synthesis Method Benchmarking
Accessible multi-substituted benzofuran scaffold
Yield and purity reproducibility under reported domino conditions
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